molecular formula C17H10BrClN2O2S2 B2754778 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide CAS No. 300819-04-9

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide

Cat. No.: B2754778
CAS No.: 300819-04-9
M. Wt: 453.75
InChI Key: NTPOBGVBCBVMFQ-ZSOIEALJSA-N
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Description

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a complex organic compound belonging to the class of thiazolidines. It features a thiazolidinone core, flanked by a bromophenyl group and a chlorobenzamide moiety. These unique substituents endow the compound with distinct physicochemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide typically involves a multi-step process:

  • Thiazolidine ring formation: Reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form the 5-[(4-bromophenyl)methylidene]thiazolidin-2-imine.

  • Oxidation: Oxidizing the thiazolidin-2-imine to obtain 4-oxo-2-sulfanylidene-1,3-thiazolidine.

  • Amidation: Reacting the thiazolidine intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to obtain the final compound.

Industrial Production Methods

Industrial production may leverage continuous-flow techniques for scalability and process control. Optimized reaction conditions, such as temperature control and catalytic efficiency, are crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiazolidinone ring can undergo oxidation to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring.

  • Substitution: The aromatic rings allow for electrophilic aromatic substitution, introducing various substituents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: Halogens, nitrating agents, and sulfonation reagents.

Major Products

  • Oxidation products: Sulfoxides and sulfones

  • Reduction products: Reduced thiazolidinone derivatives

  • Substitution products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules.

Biology

Biological studies investigate its antimicrobial and antifungal properties, given its structural similarity to bioactive thiazolidinones.

Medicine

In medicinal chemistry, researchers explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cell proliferation.

Industry

Industrial applications could include its use as a precursor in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Enzyme inhibition: It may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

  • Pathway modulation: By interfering with specific biochemical pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide

  • N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide

Uniqueness

The presence of the bromophenyl group distinguishes it from its analogs, potentially altering its reactivity and biological activity. The bromine atom's electronegativity and size can significantly influence the compound's interactions with molecular targets, making it a unique candidate for specific applications.

Properties

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O2S2/c18-12-6-4-10(5-7-12)8-14-16(23)21(17(24)25-14)20-15(22)11-2-1-3-13(19)9-11/h1-9H,(H,20,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPOBGVBCBVMFQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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